PF-06928215 cGAS inhibitor mechanism of action
PF-06928215 cGAS inhibitor mechanism of action
An In-depth Technical Guide on the Mechanism of Action of PF-06928215, a cGAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), triggers the innate immune system through the STING (Stimulator of Interferon Genes) pathway.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[2][3] PF-06928215 is a potent, high-affinity, small-molecule inhibitor of cGAS.[1][4] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic dsDNA, a danger signal associated with viral or bacterial infections and cellular damage.[1][3]
Pathway Activation:
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DNA Sensing: cGAS binds to dsDNA in the cytoplasm.[5]
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Conformational Change: This binding induces a conformational change in cGAS, activating its enzymatic function.[5]
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cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3]
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STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum membrane.[1]
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Downstream Signaling: This binding event causes a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6]
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Gene Expression: Phosphorylated IRF3 translocates to the nucleus, driving the expression of Type I interferons and other inflammatory cytokines, which orchestrate an immune response.[3][6]
Mechanism of Action of PF-06928215
PF-06928215 is a substrate-competitive inhibitor that directly targets the enzymatic activity of cGAS.[7] It was identified through NMR screening of a fragment library and subsequently optimized using structure-based drug design to achieve high affinity and potency.[3]
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Binding Site: The inhibitor binds directly to the cGAS active site, the same pocket where the substrates ATP and GTP bind.[2][6][8]
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Competitive Inhibition: By occupying the active site, PF-06928215 competitively prevents the binding of ATP and GTP, thereby blocking the synthesis of cGAMP.[7][9]
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Structural Interaction: X-ray crystallography studies (PDB: 5V8N, 6NAO, 6LRC) reveal that the alkyl chain of PF-06928215 forms interactions within a small hydrophobic pocket of cGAS created by residues Tyr436 and His437, contributing to its high binding affinity.[5][8][9]
Quantitative Data
The development of PF-06928215 from an initial fragment hit involved significant improvements in binding affinity and inhibitory activity.[3]
| Compound | Binding Affinity (KD) to cGAS | cGAS Inhibition (IC50) | Assay Method |
| Fragment Hit (Cmpd 15) | > 1000 µM | 78 µM | NMR / FP Assay |
| Intermediate (Cmpd 19) | 2.7 µM | < 20 µM | SPR / FP Assay |
| PF-06928215 | 200 nM | 4.9 µM | SPR / FP Assay |
| Data sourced from Hall J, et al. (2017) PLOS ONE.[1][3] |
Experimental Protocols
The discovery and characterization of PF-06928215 were enabled by several key biochemical and biophysical assays.
Fluorescence Polarization (FP) Assay for cGAS Activity
This high-throughput assay was developed to quantify the production of cGAMP by cGAS.[4] It relies on the competition between enzyme-produced cGAMP and a fluorescently labeled cGAMP tracer for binding to a high-affinity monoclonal antibody.
Methodology:
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Enzymatic Reaction: The cGAS enzyme is incubated with dsDNA, ATP, GTP, and the test compound (e.g., PF-06928215) in an appropriate buffer.
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Quenching: The reaction is stopped by the addition of EDTA.
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Detection: A solution containing a Cy5-labeled cGAMP tracer and a specific anti-cGAMP monoclonal antibody (mAb 80-2) is added to the quenched reaction.
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Competition: The cGAMP produced by the enzyme competes with the Cy5-cGAMP tracer for binding to the antibody.
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FP Measurement: The fluorescence polarization of the sample is measured. High levels of cGAMP production lead to less tracer binding to the antibody, resulting in a low polarization signal. Conversely, inhibition of cGAS results in a high polarization signal.
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Data Analysis: IC50 values are determined by plotting the polarization signal against the inhibitor concentration.
cGAS Activity Mass Spectrometry Assay
This orthogonal method provides a direct and quantitative measurement of 2',3'-cGAMP formation.
Methodology:
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Reaction Setup: cGAS (100 nM) is incubated with interferon-stimulatory DNA (ISD, 100 nM), ATP (1 mM), and GTP (0.3 mM) in a buffer containing 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20 at pH 7.5.[3]
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Incubation: The reaction proceeds for 30 minutes at 37°C.[3]
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Termination: The reaction is stopped with the addition of 50 mM EDTA.[3]
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Analysis: The amount of 2',3'-cGAMP produced is quantified using mass spectrometry analysis.[3]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR was used to measure the binding kinetics and affinity (KD) of PF-06928215 to the cGAS protein.[7]
Methodology:
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Immobilization: The cGAS protein is immobilized on the surface of an SPR sensor chip.
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Analyte Injection: A series of concentrations of the inhibitor (analyte), such as PF-06928215, are flowed over the chip surface.
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Binding Measurement: The binding of the inhibitor to cGAS is detected as a change in the refractive index at the surface, measured in response units (RU).
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Kinetic Analysis: Sensorgrams (RU vs. time) are generated. The association rate (kₐ) and dissociation rate (kₔ) are calculated from these curves.
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Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation and association rates (kₔ/kₐ).
Cellular and In Vivo Activity
The cellular activity of PF-06928215 has shown context-dependent results.
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Initial Findings: Early reports indicated that despite its high biochemical potency, PF-06928215 did not show activity in cellular assays that measure dsDNA-induced interferon expression, a result attributed to potentially poor cell permeability.[5][10]
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Recent Evidence: A more recent study demonstrated that PF-06928215 could effectively reduce the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by macrophages in an in vitro model of Chagas cardiomyopathy.[11] This suggests that under certain conditions or in specific cell types, the inhibitor can access intracellular cGAS and exert a biological effect.
Conclusion
PF-06928215 is a well-characterized, high-affinity cGAS inhibitor that acts by competitively binding to the enzyme's active site and preventing cGAMP synthesis.[6][7] Its discovery was facilitated by the development of a novel, high-throughput fluorescence polarization assay.[2] While initial studies questioned its cellular efficacy, emerging evidence suggests it can be active in certain biological contexts.[5][11] As a potent and selective tool compound with a defined mechanism of action and available co-crystal structures, PF-06928215 remains an invaluable asset for researchers investigating the biological roles of the cGAS-STING pathway and for the development of next-generation cGAS inhibitors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 4. You are being redirected... [prosci-inc.com]
- 5. Regulation and inhibition of the DNA sensor cGAS | EMBO Reports [link.springer.com]
- 6. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
